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molecular formula C6H7Cl2N3O B8316216 2-Amino-6-chloropyridine-3-carbaldehyde oxime hydrochloride

2-Amino-6-chloropyridine-3-carbaldehyde oxime hydrochloride

Cat. No. B8316216
M. Wt: 208.04 g/mol
InChI Key: WUWOHJDXNWVPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08436003B2

Procedure details

15.5 g (57 mmol) of tert-butyl{6-chloro-3-[(hydroxyimino)methyl]pyridin-2-yl}carbamate (Example 5A) were dissolved in 285 ml of 4 N hydrogen chloride in dioxane, and the mixture was stirred for 30 min. The reaction mixture was concentrated to half of its original volume, and the same amount of diethyl ether was added. The reaction mixture was stirred for 20 min, and the product was filtered off and washed with diethyl ether. This gave 11 g (94% of theory) of the product as a solid.
Name
tert-butyl{6-chloro-3-[(hydroxyimino)methyl]pyridin-2-yl}carbamate
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
285 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[C:13]([CH:14]=[N:15][OH:16])=[CH:12][CH:11]=[C:10]([Cl:17])[N:9]=1)(C)(C)C>Cl.O1CCOCC1>[ClH:17].[NH2:7][C:8]1[C:13]([CH:14]=[N:15][OH:16])=[CH:12][CH:11]=[C:10]([Cl:17])[N:9]=1 |f:3.4|

Inputs

Step One
Name
tert-butyl{6-chloro-3-[(hydroxyimino)methyl]pyridin-2-yl}carbamate
Quantity
15.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=NC(=CC=C1C=NO)Cl)=O
Name
Quantity
285 mL
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to half of its original volume
ADDITION
Type
ADDITION
Details
the same amount of diethyl ether was added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
the product was filtered off
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Details
Reaction Time
30 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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